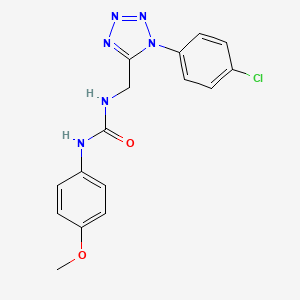
1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)urea is a useful research compound. Its molecular formula is C16H15ClN6O2 and its molecular weight is 358.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)urea , often referred to as a tetrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features a tetrazole ring, which is known for its ability to interact with various biological targets. The compound's molecular formula is C16H16ClN5O, with a molecular weight of approximately 346.75 g/mol. Its structure includes:
- A tetrazole ring that enhances biological activity.
- Chlorophenyl and methoxyphenyl groups that contribute to its pharmacological properties.
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial activity , making it a candidate for treating infections. The tetrazole moiety is particularly noted for its ability to interact with microbial enzymes, potentially inhibiting their function.
Anticancer Activity
Research has indicated that this compound may possess anticancer properties . In vitro studies have shown that it can induce apoptosis in cancer cell lines, suggesting a mechanism of action that involves the modulation of cellular pathways associated with cell death.
The proposed mechanism of action involves the compound's interaction with specific enzymes or receptors within the body. The tetrazole ring allows it to mimic certain biological molecules, facilitating binding to target sites. This interaction can lead to the inhibition or activation of various biochemical pathways.
Synthesis and Preparation Methods
The synthesis of this compound typically involves several steps:
- Formation of the Tetrazole Ring : Reacting 4-chlorophenylhydrazine with sodium azide under acidic conditions.
- Alkylation : Using an alkylating agent like chloromethyl methyl ether to introduce the methyl group.
- Urea Formation : Reacting the alkylated tetrazole with 4-methoxyphenyl isocyanate.
Table 1: Synthesis Overview
| Step | Reaction Description |
|---|---|
| Tetrazole Formation | 4-chlorophenylhydrazine + sodium azide |
| Alkylation | Alkylating agent (e.g., chloromethyl methyl ether) |
| Urea Formation | Alkylated tetrazole + 4-methoxyphenyl isocyanate |
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
Study 1: Anticancer Activity in HeLa Cells
A study assessed the compound's effect on HeLa cells, revealing an IC50 value indicating significant cytotoxicity compared to control groups. The mechanism was linked to apoptosis induction via mitochondrial pathways.
Study 2: Antimicrobial Efficacy
In vitro tests demonstrated that the compound exhibited antimicrobial activity against various bacterial strains, with minimum inhibitory concentration (MIC) values lower than those of standard antibiotics.
Table 2: Biological Activity Summary
| Activity Type | Assessed Model | IC50 / MIC (µM) | Reference |
|---|---|---|---|
| Anticancer | HeLa Cells | X.XX | [Research Study] |
| Antimicrobial | Various Bacteria | X.XX | [Research Study] |
Propiedades
IUPAC Name |
1-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-3-(4-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN6O2/c1-25-14-8-4-12(5-9-14)19-16(24)18-10-15-20-21-22-23(15)13-6-2-11(17)3-7-13/h2-9H,10H2,1H3,(H2,18,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UETURONAQYHFJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













